

BMS-687453 CAS number and molecular weight

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Compound of Interest

Compound Name: BMS-687453

Cat. No.: B1667234

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In-Depth Technical Guide: BMS-687453

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Parameter	Value	Reference
CAS Number	1000998-59-3	[1][2][3][4]
Molecular Formula	C22H21ClN2O6	[5]
Molecular Weight	444.86 g/mol	[5]

Abstract

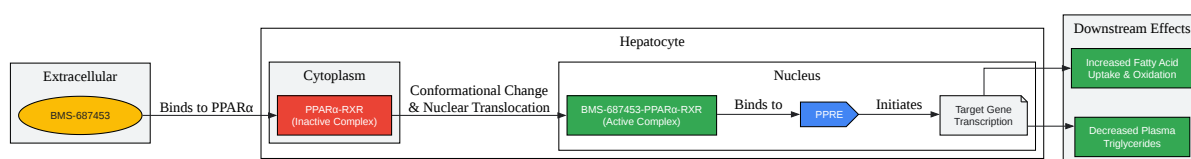
BMS-687453 is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α). [2][6] It has demonstrated a promising pharmacological and safety profile in preclinical studies, positioning it as a candidate for the treatment of dyslipidemia and atherosclerosis. [2][6] This technical guide provides a comprehensive overview of **BMS-687453**, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Mechanism of Action: PPAR α Activation

BMS-687453 functions as a selective agonist for PPAR α , a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation by a ligand such as **BMS-687453**,

PPAR α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of these genes leads to an increase in fatty acid oxidation and a decrease in plasma triglyceride levels.

Signaling Pathway of BMS-687453 via PPAR α Activation



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Caption: **BMS-687453** activates the PPAR α signaling pathway.

Quantitative Data

In Vitro Activity of BMS-687453

Assay	Species	EC50 (nM)	IC50 (nM)	Selectivity (vs. PPAR γ)	Reference
PPAR-GAL4 Transactivation	Human	10	260	~410-fold	[2] [5]
PPAR-GAL4 Transactivation	Mouse	426	-	-	[1]
PPAR-GAL4 Transactivation	Hamster	488	-	-	[1]
Full-Length Receptor Co- transfection (HepG2 cells)	Human	47	-	~50-fold	[1]

In Vivo Pharmacokinetic Profile of BMS-687453

Species	Oral Bioavailability	Half-life	Plasma Clearance	Reference
Mouse	-	3 h	Low	[7]
Rat	91%	-	Low	[7]
Dog	58%	-	Moderate	[7]
Cynomolgus Monkey	-	12 h	Low	[7]

In Vivo Efficacy of BMS-687453

Animal Model	Dosage (p.o.)	Effect	Reference
Human ApoA1 Transgenic Mice	10, 50, 100 mg/kg	Dose-dependent increase in serum ApoA1 and LDL-c	[1]
High Fat-Fed Hamsters	1, 3, 10 mg/kg	Decreased HDL-c levels	[1]
Rat	0.24 mg/kg (ED50)	Induction of PDK4 mRNA in the liver	[1]

Toxicology Data

Species	Dosage (p.o.)	Observation	Reference
Male Rats	300 mg/kg	Mild toxicity in fast and slow-twitch muscles, characterized by skeletal myofiber degeneration and necrosis.	[1]

Experimental Protocols

PPAR-GAL4 Transactivation Assay

This assay is utilized to determine the functional potency of compounds as agonists for PPAR α . It employs a chimeric receptor system where the ligand-binding domain (LBD) of PPAR α is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4.

Methodology:

- Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μ g/mL) at 37°C in a 5% CO₂ humidified atmosphere.

- Transient Transfection: Cells are seeded in 96-well plates and co-transfected with two plasmids:
 - An expression vector encoding the GAL4 DBD fused to the human PPAR α LBD.
 - A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a luciferase reporter gene.
- Compound Treatment: Following transfection, cells are treated with varying concentrations of **BMS-687453** or a vehicle control (e.g., DMSO).
- Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: The luminescence signal is normalized to a control (e.g., β -galactosidase expression or cell viability) to account for variations in transfection efficiency and cell number. The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated using a sigmoidal dose-response curve.

Full-Length Receptor Co-transfection Assay

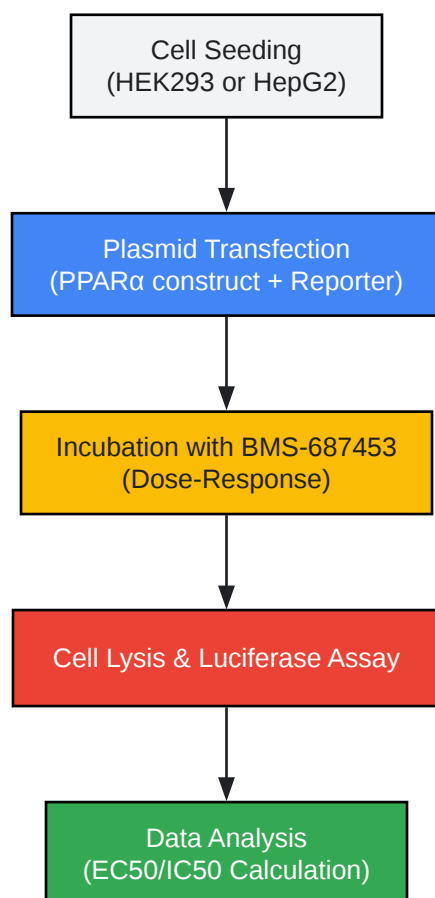
This assay provides a more physiologically relevant assessment of compound activity by using the full-length PPAR α receptor.

Methodology:

- Cell Culture: HepG2 cells are maintained in appropriate culture conditions.
- Co-transfection: Cells are co-transfected with:
 - An expression vector for the full-length human PPAR α .
 - An expression vector for the retinoid X receptor (RXR), the heterodimeric partner of PPAR α .
 - A reporter plasmid containing a PPRE driving a luciferase gene.

- **Compound Incubation:** Transfected cells are exposed to different concentrations of **BMS-687453**.
- **Luciferase Activity Measurement:** Post-incubation, luciferase activity is quantified as described in the GAL4 assay.
- **Data Analysis:** EC50 values are determined by plotting the normalized luciferase activity against the compound concentration.

Experimental Workflow for In Vitro Assays



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Email: info@benchchem.com